5-(FURAN-2-AMIDO)BENZENE-1,3-DICARBOXYLIC ACID
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Overview
Description
5-(Furan-2-amido)benzene-1,3-dicarboxylic acid is a compound that combines a furan ring with a benzene ring, connected through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-amido)benzene-1,3-dicarboxylic acid typically involves the reaction of furan-2-carboxylic acid with 1,3-dicarboxybenzene derivatives under amide formation conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-amido)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for the reduction of the amide group.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
5-(Furan-2-amido)benzene-1,3-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(furan-2-amido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit bacterial Mur ligases by binding to their active sites, thereby preventing the synthesis of peptidoglycan, an essential component of bacterial cell walls . This inhibition is achieved through competitive binding with ATP, a crucial molecule for the ligase’s activity .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A related compound with similar structural features but lacking the amide linkage.
Benzene-1,3-dicarboxylic acid: Another related compound that lacks the furan ring.
Uniqueness
5-(Furan-2-amido)benzene-1,3-dicarboxylic acid is unique due to its combined furan and benzene rings connected through an amide bond. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(furan-2-carbonylamino)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6/c15-11(10-2-1-3-20-10)14-9-5-7(12(16)17)4-8(6-9)13(18)19/h1-6H,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUBEPKPDFDIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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